ACP1b vs. Initial Hit ACP1: Improved Bactericidal Potency Against N. meningitidis
In a direct comparison within the same study, the optimized analog ACP1b exhibited significantly enhanced bactericidal activity against Neisseria meningitidis compared to the initial screening hit, ACP1. ACP1b achieved a Minimum Bactericidal Concentration (MBC) of 16 μg/mL, whereas the parent compound ACP1 was far less potent, with an MBC of 128 μg/mL [1]. This represents a quantified 8-fold improvement in potency against this clinically relevant pathogen.
| Evidence Dimension | Bactericidal activity against N. meningitidis |
|---|---|
| Target Compound Data | MBC = 16 μg/mL |
| Comparator Or Baseline | ACP1 (MBC = 128 μg/mL) |
| Quantified Difference | ACP1b is 8-fold more potent than ACP1 |
| Conditions | In vitro minimum bactericidal concentration (MBC) assay against N. meningitidis H44/76 strain |
Why This Matters
This 8-fold potency improvement validates ACP1b as a superior chemical probe over ACP1 for studying ClpP-mediated bactericidal mechanisms in N. meningitidis.
- [1] Leung E, Datti A, Cossette M, Goodreid J, McCaw SE, Mah M, Nakhamchik A, Ogata K, El Bakkouri M, Cheng YQ, Wodak SJ, Eger BT, Pai EF, Liu J, Gray-Owen S, Batey RA, Houry WA. Activators of cylindrical proteases as antimicrobials: identification and development of small molecule activators of ClpP protease. Chem Biol. 2011 Sep 23;18(9):1167-78. View Source
